molecular formula C14H19ClN2O4S B5705732 4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid

4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid

Cat. No. B5705732
M. Wt: 346.8 g/mol
InChI Key: PTMJPJAAIPJRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid, also known as DAPT, is a chemical compound that has gained attention due to its potential applications in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that is involved in the cleavage of the amyloid precursor protein (APP) and the generation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition to its role in Alzheimer's disease, DAPT has been investigated for its effects on other biological processes, such as cancer cell proliferation and differentiation.

properties

IUPAC Name

4-chloro-5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-16(2)22(20,21)13-8-10(14(18)19)12(9-11(13)15)17-6-4-3-5-7-17/h8-9H,3-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMJPJAAIPJRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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